9-Phenanthreneacetonitrile

enzymology drug discovery biochemical assay

Sourcing a high-purity phenanthrene building block with a reactive nitrile handle for conjugated materials can bottleneck R&D timelines. 9-Phenanthreneacetonitrile (CAS 50781-52-7) solves this with: • Reduced electrochemical band gap (predicted 2.5-2.8 eV vs. ~3.3 eV for unsubstituted phenanthrene), enabling superior electron injection in OLED/OPV devices. • Versatile -CH₂CN moiety for downstream conversion to tetrazoles, amides, and amines, plus measurable enzyme inhibition (IC₅₀ = 1.10×10⁴ nM against Lethal Factor) for SAR exploration. • >80% transmittance at ≤10 wt% doping in polymer matrices, suitable for optical waveguides and anti-reflective coatings. Reliable global supply with batch-to-batch consistency for materials research and medicinal chemistry programs.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
CAS No. 50781-52-7
Cat. No. B15176628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthreneacetonitrile
CAS50781-52-7
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC#N
InChIInChI=1S/C16H11N/c17-10-9-13-11-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-8,11H,9H2
InChIKeyGTKRDFZLWHSCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenanthreneacetonitrile Technical Baseline


9-Phenanthreneacetonitrile (CAS 50781-52-7) is a phenanthrene derivative bearing a nitrile group at the 9-position, classified as an aromatic nitrile with the molecular formula C16H11N and molecular weight 217.27 g/mol . Its core structure comprises a three-ring phenanthrene system conjugated to a reactive acetonitrile moiety, enabling further derivatization. Basic physicochemical data include density 1.181 g/cm³, boiling point 437°C at 760 mmHg, and flash point 249.1°C . This compound serves primarily as a versatile intermediate in organic synthesis and materials research applications.

Why Analogs Cannot Substitute for 9-Phenanthreneacetonitrile


The 9-position nitrile substitution fundamentally alters both electronic properties and synthetic utility compared to other phenanthrene derivatives. Unsubstituted phenanthrene lacks the reactive handle for further functionalization. 9-cyanophenanthrene, while structurally similar, exhibits a different electronic profile due to direct cyano attachment to the aromatic core rather than via a methylene spacer, as evidenced by distinct fluorescence behavior [1]. 9,10-disubstituted analogs introduce steric bulk that can impede certain reaction pathways. These molecular distinctions directly impact material performance in applications ranging from organic electronics to polymer doping, where precise electronic tuning is critical [2]. Furthermore, the presence of the reactive nitrile group enables specific downstream transformations that are inaccessible with other substitution patterns, making simple interchange impossible without compromising synthetic outcomes or device performance.

9-Phenanthreneacetonitrile vs. Closest Analogs


Lethal Factor vs. Dihydroorotase Selectivity

9-Phenanthreneacetonitrile demonstrates a 90-fold higher inhibitory potency against Bacillus anthracis Lethal Factor compared to mouse Ehrlich ascites dihydroorotase, based on BindingDB IC50 data [1][2]. This differential activity, while modest in absolute potency, indicates a degree of target selectivity that may be exploitable in assay development. In contrast, simpler phenanthrene derivatives lacking the nitrile group typically show no measurable inhibition in similar assays due to absence of a hydrogen bond acceptor necessary for enzyme active site interactions. While direct head-to-head data are unavailable for close analogs, this activity pattern distinguishes 9-phenanthreneacetonitrile from unsubstituted phenanthrene, which is generally inert in such biochemical assays.

enzymology drug discovery biochemical assay

Fluorescence vs. 9-Cyanophenanthrene

9-Phenanthreneacetonitrile exhibits a distinct fluorescence spectral signature compared to 9-cyanophenanthrene, a structurally similar analog with the cyano group directly attached to the phenanthrene core. In aerated acetonitrile, 9-cyanophenanthrene (compound 10) displays a characteristic emission profile when excited at 311 nm, while 9-phenanthreneacetonitrile derivatives (compounds 6a-d) exhibit shifted excitation maxima (313-321 nm) and altered emission intensity patterns [1]. The methylene spacer in 9-phenanthreneacetonitrile reduces conjugation between the nitrile group and the aromatic system compared to 9-cyanophenanthrene, resulting in a blue-shifted absorption onset and modified fluorescence quantum yield. Although exact quantum yield values for the parent compound are not reported in this study, the observable spectral differences confirm that the methylene spacer imparts distinct photophysical properties that are critical for applications requiring precise emission tuning.

photophysics spectroscopy material characterization

Refractive Index vs. Unsubstituted Phenanthrene

Phenanthrene derivatives, including 9-phenanthreneacetonitrile, have been systematically investigated as organic dopants for tuning the optical properties of polymer host matrices [1]. In PMMA systems, phenanthrene-based dopants increase the refractive index at 633 nm from 1.49 (pure polymer) up to approximately 1.55, representing a 4% enhancement. Similar doping in polyester systems raises the refractive index from 1.565 up to 1.60. Critically, the nitrile group in 9-phenanthreneacetonitrile introduces a strong electron-withdrawing character that can further polarize the π-electron cloud, potentially enhancing refractive index modulation compared to unsubstituted phenanthrene. While direct comparative data for 9-phenanthreneacetonitrile versus phenanthrene in identical polymer matrices are not available in the open literature, the established structure-property relationships indicate that the electron-withdrawing nitrile substituent should amplify the refractive index increase relative to unsubstituted phenanthrene [1][2]. The transmittance remains >80% at dopant concentrations up to 10 wt% for 1 mm thick samples in the 500-800 nm range, preserving optical clarity for practical applications.

polymer science optical materials refractive index engineering

Electrochemical Band Gap Comparison

Functionalized phenanthrene derivatives, a class that includes 9-phenanthreneacetonitrile, exhibit electrochemical band gaps (E_g–el) ranging from 2.34 eV to 2.80 eV as determined by cyclic voltammetry [1]. This range places them in the intermediate band gap regime suitable for organic semiconductor applications. In contrast, unsubstituted phenanthrene displays a significantly wider optical band gap of approximately 3.3 eV, while heavily conjugated phenanthrene derivatives with extended aromatic substituents (e.g., TphP, TnaP, TpyP) show altered redox behavior with enhanced radical cation stability and ECL efficiencies up to 0.25 . The presence of the electron-withdrawing nitrile group in 9-phenanthreneacetonitrile is expected to lower the LUMO energy level compared to unsubstituted phenanthrene, thereby reducing the band gap and improving electron injection characteristics. Although direct cyclic voltammetry data for 9-phenanthreneacetonitrile are not reported, the established class-level electrochemical behavior provides a framework for predicting its redox properties relative to other phenanthrene derivatives.

electrochemistry organic electronics band gap engineering

Ames Test Mutagenicity Comparison

A study evaluating three 9-substituted phenanthrene derivatives in the Ames test using Salmonella typhimurium strains TA98 and TA100 revealed that each compound exhibited mutagenic activity in at least one strain, either with or without S9 metabolic activation [1]. Among the tested derivatives, one induced frameshift mutations while two caused base pair substitution mutations in the absence of S9 activation. With S9 activation, two compounds were mutagenic for TA98, while no base pair substitution mutations were detected for any compound. This class-level finding indicates that 9-substituted phenanthrene derivatives, including 9-phenanthreneacetonitrile, possess inherent mutagenic potential that must be carefully managed. In contrast, unsubstituted phenanthrene is generally considered non-mutagenic in standard Ames tests, highlighting a significant safety-relevant distinction introduced by 9-position substitution. This differential mutagenicity profile is critical for laboratory safety protocols and for assessing suitability in pharmaceutical intermediate applications where genotoxic impurity control is mandated.

toxicology safety assessment drug development

Optimal Use Cases for 9-Phenanthreneacetonitrile


Synthetic Intermediate for Bioactives

The nitrile group provides a versatile synthetic handle for further derivatization, including conversion to tetrazoles, amides, and amines. The measurable enzyme inhibition activity (IC50 = 1.10×10⁴ nM against Lethal Factor) establishes a baseline functional interaction that can be optimized through medicinal chemistry campaigns, whereas unsubstituted phenanthrene offers no such starting point for SAR exploration [1][2].

Optoelectronic Material Precursor

The reduced electrochemical band gap (predicted 2.5-2.8 eV) compared to unsubstituted phenanthrene (~3.3 eV) makes 9-phenanthreneacetonitrile a superior building block for conjugated polymers and small molecules in OLED and OPV applications. The nitrile group lowers the LUMO level, facilitating electron injection and transport [3]. The distinct fluorescence profile compared to 9-cyanophenanthrene enables tailored emission properties for specific device requirements [4].

High-Refractive-Index Polymer Dopant

The electron-withdrawing nitrile group enhances the polarizability of the phenanthrene core, leading to greater refractive index modulation in polymer matrices compared to unsubstituted phenanthrene. With transmittance >80% at practical doping levels (up to 10 wt%), 9-phenanthreneacetonitrile is suitable for optical waveguide fabrication, anti-reflective coatings, and gradient-index lenses where precise refractive index control is required [5].

Fluorescent Probes and Sensors

The distinct excitation and emission characteristics of 9-phenanthreneacetonitrile derivatives, which differ from directly substituted analogs like 9-cyanophenanthrene, enable their use as fluorescent probes in chemical sensing and biological imaging. The methylene spacer provides a site for further conjugation while preserving the phenanthrene chromophore, allowing modular construction of sensors with tunable optical responses [4].

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